molecular formula C15H22O9 B12103990 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate

1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate

Katalognummer: B12103990
Molekulargewicht: 346.33 g/mol
InChI-Schlüssel: UUGROKDPQRRGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of isopropylidene and acetate groups, which protect the hydroxyl groups of the glucose molecule, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate typically involves the protection of the hydroxyl groups of glucose. One common method is the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by acetylation of the remaining hydroxyl groups using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The isopropylidene and acetate groups can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl groups. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar applications in organic synthesis.

    1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A related compound used in carbohydrate chemistry.

    2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar in structure and used for similar purposes.

Uniqueness

1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is unique due to its specific protection pattern, which allows for selective reactions at different positions of the glucose molecule. This makes it a versatile intermediate in the synthesis of complex molecules and enhances its utility in various research and industrial applications .

Eigenschaften

Molekularformel

C15H22O9

Molekulargewicht

346.33 g/mol

IUPAC-Name

[2-acetyloxy-2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate

InChI

InChI=1S/C15H22O9/c1-7(16)19-6-10(20-8(2)17)11-12(21-9(3)18)13-14(22-11)24-15(4,5)23-13/h10-14H,6H2,1-5H3

InChI-Schlüssel

UUGROKDPQRRGSX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.